molecular formula C24H22N4O3S B11989102 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide

2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide

Cat. No.: B11989102
M. Wt: 446.5 g/mol
InChI Key: RBAMBOLZZZFSQB-UHFFFAOYSA-N
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Description

2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide is a complex organic compound with the molecular formula C30H27N3O3S. This compound is notable for its unique structure, which includes a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, as well as a nitrophenyl acetamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, cyano, and phenyl groups are introduced through various substitution reactions.

    Thioether Formation: The pyridine derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the nitrophenyl acetamide moiety is introduced through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-tert-butyl-3-cyano-4-phenyl-pyridin-2-ylsulfanyl)-N,N-diphenyl-acetamide
  • tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

Uniqueness

2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C24H22N4O3S/c1-24(2,3)21-13-19(16-7-5-4-6-8-16)20(14-25)23(27-21)32-15-22(29)26-17-9-11-18(12-10-17)28(30)31/h4-13H,15H2,1-3H3,(H,26,29)

InChI Key

RBAMBOLZZZFSQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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